![molecular formula C10H21NO2 B13221872 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol is a chemical compound with a complex structure that includes an oxolane ring, an aminomethyl group, and a methylbutanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of oxolane derivatives with aminomethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The oxolane ring provides structural stability, while the methylbutanol moiety can interact with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethan-1-ol moiety instead of methylbutanol.
3-(Aminomethyl)tetrahydro-3-furanethanol: Another compound with a similar oxolane ring and aminomethyl group.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
2-[3-(aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(2)9(3,12)10(6-11)4-5-13-7-10/h8,12H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
AUMYCNOLIWTYOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C1(CCOC1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
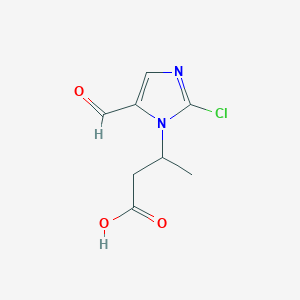
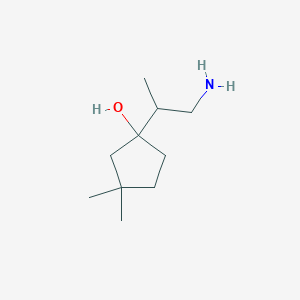
![5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
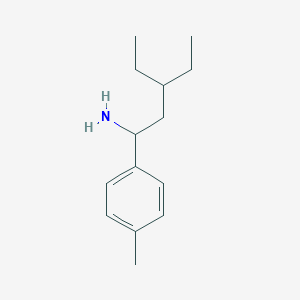
![4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)
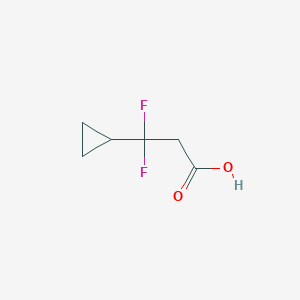
![3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13221844.png)

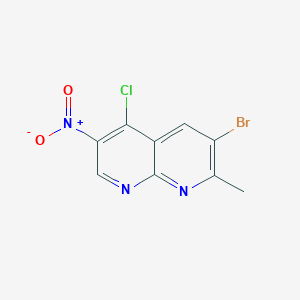
![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13221879.png)
